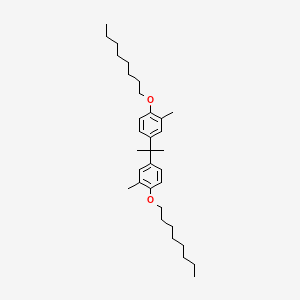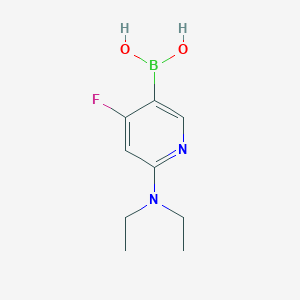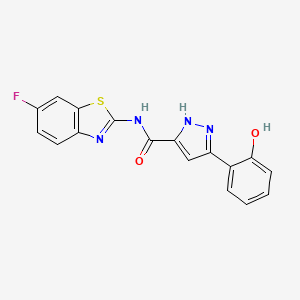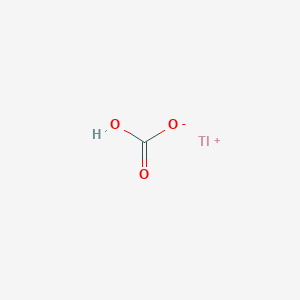![molecular formula C11H12N4O2 B14083573 2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B14083573.png)
2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a morpholine ring fused to a pyrido[4,3-D]pyrimidin-5-one core, which contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves similar steps to laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反应分析
Types of Reactions
2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring.
科学研究应用
2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of DNA-dependent protein kinase.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one involves its interaction with specific molecular targets, such as DNA-dependent protein kinase. By inhibiting this kinase, the compound can interfere with DNA repair processes, leading to potential therapeutic effects in cancer treatment .
相似化合物的比较
Similar Compounds
2-Morpholin-4-yl-quinolin-4-one: Another heterocyclic compound with similar kinase inhibition properties.
9-Substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one: Shares structural similarities and biological activities.
Uniqueness
2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one is unique due to its specific structural configuration, which contributes to its potent kinase inhibition and potential therapeutic applications. Its ability to selectively inhibit DNA-dependent protein kinase sets it apart from other similar compounds .
属性
分子式 |
C11H12N4O2 |
|---|---|
分子量 |
232.24 g/mol |
IUPAC 名称 |
2-morpholin-4-yl-6H-pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C11H12N4O2/c16-10-8-7-13-11(14-9(8)1-2-12-10)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,12,16) |
InChI 键 |
SWBNSMFSLCXZCM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC=C3C(=N2)C=CNC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14083491.png)
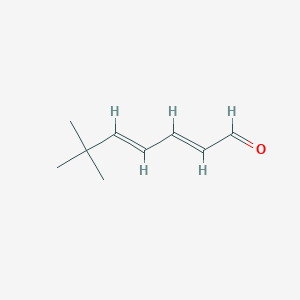
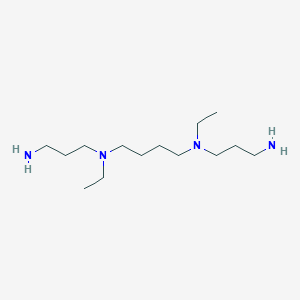
![(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)



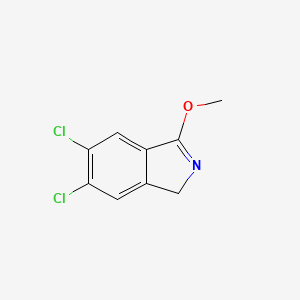
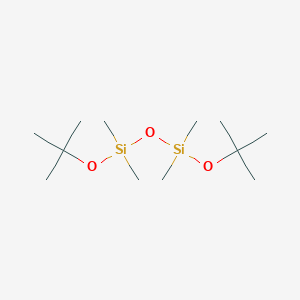
![ethyl 4-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B14083538.png)
